REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][c:8]1[n:9][c:10]([CH3:16])[cH:11][c:12]([CH2:14][OH:15])[cH:13]1)=[O:17].[Cl:25][CH2:26][Cl:27].[OH2:18].[n:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([NH:7][c:8]1[n:9][c:10]([CH3:16])[cH:11][c:12]([CH:14]=[O:15])[cH:13]1)=[O:17]
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Name
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Cc1cc(CO)cc(NC(=O)OC(C)(C)C)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(CO)cc(NC(=O)OC(C)(C)C)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
|
Cc1cc(C=O)cc(NC(=O)OC(C)(C)C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |